Tifluadom Hydrochloride

Beschreibung

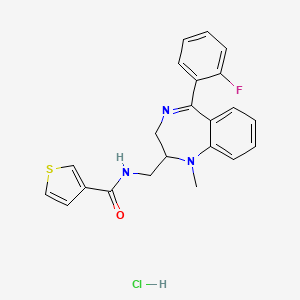

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

N-[[5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1,4-benzodiazepin-2-yl]methyl]thiophene-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3OS.ClH/c1-26-16(13-25-22(27)15-10-11-28-14-15)12-24-21(17-6-2-4-8-19(17)23)18-7-3-5-9-20(18)26;/h2-11,14,16H,12-13H2,1H3,(H,25,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFZSUQQSHDYRGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CN=C(C2=CC=CC=C21)C3=CC=CC=C3F)CNC(=O)C4=CSC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClFN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858485 | |

| Record name | N-{[5-(2-Fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methyl}thiophene-3-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96337-50-7 | |

| Record name | N-{[5-(2-Fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methyl}thiophene-3-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tifluadom hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQB9JWT8M3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Receptor Level Pharmacology of Tifluadom Hydrochloride

Kappa Opioid Receptor Agonism and Selectivity Profile

Tifluadom (B1683160) hydrochloride is recognized primarily for its activity as a selective agonist at the kappa opioid receptor (KOR). wikipedia.org This interaction is responsible for its principal pharmacological effects. The activity resides in the (+)-enantiomer of the compound.

Binding Affinity and Efficacy at Kappa Opioid Receptors

Research indicates that the (+)-isomer of tifluadom is a potent agonist at the kappa opioid receptor. While specific Ki values for Tifluadom hydrochloride are not consistently reported across scientific literature, studies on its isomers provide insight into its binding affinity. One study found that (+)-tifluadom was almost equipotent at kappa and mu-opioid sites. The effects mediated by its interaction with the KOR are demonstrated by the antagonism of its pharmacological actions by KOR-selective antagonists like Mr 2266.

Differentiation from Mu and Delta Opioid Receptor Interactions

While demonstrating significant affinity for the kappa opioid receptor, Tifluadom's interaction with mu (μ) and delta (δ) opioid receptors is less pronounced. In vitro studies have shown that (+)-tifluadom has a binding affinity for the mu-opioid receptor that is nearly equivalent to its affinity for the kappa receptor. However, its potency at the delta-opioid receptor is notably lower, estimated to be about 10 times less than its affinity for mu and kappa receptors. The (-)-isomer of tifluadom exhibits a similar binding spectrum but is significantly less potent, by a factor of 10 to 20 times. This indicates that while not exclusively selective for the kappa receptor, its primary agonistic effects are attributed to this interaction, with a comparatively weaker influence on the mu and delta subtypes.

| Receptor Subtype | Binding Affinity (Qualitative) |

| Kappa (κ) | High |

| Mu (μ) | High (nearly equipotent to kappa) |

| Delta (δ) | Low (approx. 10x lower than kappa/mu) |

Interactions with Other Neurotransmitter Systems and Receptors

Beyond the opioid system, this compound's interactions with other neurotransmitter systems have been investigated to fully characterize its pharmacological profile.

Assessment of GABAA Receptor Activity

Unlike classical benzodiazepines such as diazepam, this compound does not exert its effects through the GABAA receptor. wikipedia.org Studies have shown that the benzodiazepine (B76468) antagonist Ro 15-1788 does not block the opioid-mediated effects of Tifluadom, confirming its lack of significant functional activity at the benzodiazepine binding site of the GABAA receptor complex.

Cholecystokinin-A Receptor Antagonism

A notable aspect of Tifluadom's pharmacology is its activity as a cholecystokinin-A (CCK-A) receptor antagonist. nih.gov Research has demonstrated that tifluadom can competitively inhibit the binding of cholecystokinin (B1591339) to its receptors. Specifically, it has been shown to stereoselectively inhibit the binding of 125I-CCK to pancreatic membranes with an IC50 value of 47 nM. This antagonistic action at CCK-A receptors is a distinct feature of Tifluadom's molecular profile.

| Receptor | Action | Potency (IC50) |

| CCK-A | Antagonist | 47 nM |

Exploration of Other Receptor Modulations

Currently, there is limited evidence in the scientific literature to suggest that this compound has significant interactions with other neurotransmitter receptor systems beyond the opioid and cholecystokinin systems. Comprehensive receptor screening studies would be necessary to definitively rule out other potential molecular targets.

Intracellular Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by acting as a selective agonist at the kappa-opioid receptor (KOR), a member of the G protein-coupled receptor (GPCR) superfamily. nih.govnih.gov The binding of Tifluadom to the KOR initiates a cascade of intracellular signaling events that ultimately alter neuronal excitability and neurotransmitter release. These pathways are primarily mediated by the activation of inhibitory G proteins of the Gαi/o family. nih.govjove.com

The canonical signaling cascade following Tifluadom binding involves the dissociation of the heterotrimeric G protein into its constituent Gαi/o and Gβγ subunits. nih.gov These subunits then interact with and modulate the activity of various downstream effector proteins, including enzymes and ion channels.

G Protein Coupling and Downstream Effectors

As a KOR agonist, Tifluadom's mechanism of action is intrinsically linked to the activation of pertussis toxin-sensitive Gαi/o proteins. nih.gov This interaction leads to the inhibition of adenylyl cyclase and the modulation of key ion channels, which are central to its pharmacological profile.

| Step | Component | Function |

| 1. Agonist Binding | This compound | Binds to and activates the kappa-opioid receptor (KOR). |

| 2. G Protein Activation | Heterotrimeric Gαi/o protein | Receptor activation catalyzes the exchange of GDP for GTP on the Gα subunit, causing its activation. |

| 3. Subunit Dissociation | Gαi/o and Gβγ subunits | The activated G protein dissociates into its Gαi/o and Gβγ components, which act on separate effectors. nih.gov |

Inhibition of Adenylyl Cyclase

A primary consequence of KOR activation by Tifluadom is the inhibition of the enzyme adenylyl cyclase. jove.com The activated Gαi/o subunit directly binds to adenylyl cyclase, suppressing its enzymatic activity. This leads to a reduction in the intracellular synthesis of the second messenger cyclic adenosine (B11128) monophosphate (cAMP) from ATP. frontiersin.org Decreased cAMP levels subsequently reduce the activity of protein kinase A (PKA), a cAMP-dependent protein kinase, thereby altering the phosphorylation state and activity of numerous downstream proteins, including transcription factors. jci.org

| Effector Pathway | Key Molecule | Effect of Tifluadom Activation |

| Adenylyl Cyclase Pathway | Gαi/o subunit | Inhibits adenylyl cyclase activity. |

| Adenylyl Cyclase | Decreased conversion of ATP to cAMP. frontiersin.org | |

| Cyclic AMP (cAMP) | Intracellular concentration is reduced. | |

| Protein Kinase A (PKA) | Activity is decreased due to lower cAMP levels. frontiersin.org |

Modulation of Ion Channel Activity

The Gβγ subunit, liberated upon Tifluadom-induced KOR activation, plays a crucial role in modulating neuronal excitability through direct interaction with ion channels. nih.gov

Inhibition of Calcium Channels: The Gβγ subunit also directly interacts with and inhibits N-type voltage-gated calcium channels. jci.orgnih.gov This inhibition reduces the influx of calcium ions (Ca2+) into the presynaptic terminal upon depolarization. Since calcium influx is a critical step for the fusion of synaptic vesicles with the presynaptic membrane, this action leads to a decrease in the release of various neurotransmitters.

| Ion Channel Modulation | Mediator | Target Channel | Resulting Effect |

| Potassium Channel Activation | Gβγ subunit | G protein-gated inwardly rectifying potassium (GIRK) channels frontiersin.orgwikipedia.org | K+ efflux, membrane hyperpolarization, decreased neuronal excitability. |

| Calcium Channel Inhibition | Gβγ subunit | N-type voltage-gated calcium channels jci.orgnih.gov | Reduced Ca2+ influx, decreased neurotransmitter release. |

Activation of Mitogen-Activated Protein Kinase (MAPK) Cascades

In addition to the canonical G protein signaling pathways, evidence indicates that KOR activation can also stimulate various mitogen-activated protein kinase (MAPK) cascades. nih.govnih.gov These pathways, including the extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) pathways, are involved in regulating a wide array of cellular processes such as gene expression, cell growth, and differentiation. Ligand-specific conformations of the KOR may differentially engage these pathways, suggesting that compounds like Tifluadom could have complex effects on cellular function beyond immediate changes in excitability. nih.gov

Preclinical Pharmacodynamics of Tifluadom Hydrochloride in Animal Models

Investigations of Antinociceptive Effects

Tifluadom (B1683160) hydrochloride has demonstrated significant pain-relieving, or antinociceptive, properties in animal studies. This effect is primarily attributed to its agonistic activity at kappa-opioid receptors. nih.govncats.io

In the mouse writhing test, an experimental model for visceral pain, tifluadom produced a pronounced and dose-dependent analgesic effect when administered alone. nih.gov The analgesic properties of the compound were also confirmed in both C57BL/6 and DBA/2 strains of mice using a tail flick test, which measures the response to thermal pain. nih.gov Studies in various animal tissues, including the guinea pig myenteric plexus-longitudinal muscle preparation and mouse and rabbit vasa deferentia, have confirmed that tifluadom is an opioid analgesic with a preference for kappa-opiate receptors. ncats.ioncats.io

Interestingly, tifluadom's interaction with other systems has also been explored. For instance, it has been shown to interact with the cholecystokinin (B1591339) (CCK) system. While high doses of tifluadom potentiated the antinociceptive effect of intracerebroventricularly injected cholecystokinin-octapeptide (CCK-8), low, non-analgesic doses of tifluadom completely antagonized the antinociceptive effect of CCK-8. nih.gov This suggests a dual role as both a kappa-opioid receptor agonist and a CCK receptor antagonist. nih.gov

When compared to other opioids, tifluadom's effect on feeding is reported to be more potent than that of morphine. nih.gov

Analysis of Diuretic Activity and Central Nervous System Mediation

A notable pharmacological effect of tifluadom in animal models is its ability to induce diuresis, or increased urine production. wikipedia.orgnih.gov This effect has been observed in rats following both subcutaneous and oral administration in a dose-dependent manner. nih.gov

Investigations into the mechanism of this diuretic action have revealed that it is mediated centrally within the nervous system. nih.gov The diuretic effect of tifluadom is significantly reduced by opioid receptor antagonists such as naloxone (B1662785) and MR 2266. nih.gov However, naloxone methobromide, a peripherally acting antagonist, did not block the diuretic effect, providing further evidence for a central site of action. nih.gov Moreover, the benzodiazepine (B76468) receptor blocker Ro 15-1788 also failed to antagonize the diuresis, indicating that this effect is independent of the benzodiazepine receptor system. nih.gov These findings collectively demonstrate that tifluadom's diuretic action is a result of its agonistic interaction with opioid receptors located in the central nervous system. nih.gov

Modulation of Feeding and Appetite Regulation

Tifluadom has been shown to significantly influence feeding behavior and appetite in animal models. nih.govnih.gov In freely-feeding rats, racemic (+/-)-tifluadom produced a significant increase in food intake. nih.gov This effect on appetite stimulation is more potent than that observed with morphine or ketocyclazocine (B1261024) and is comparable to that of butorphanol. nih.gov Notably, tifluadom increases food intake without altering water intake in rats. nih.gov

Further studies have indicated that the stimulatory effect on appetite is primarily due to the activity of the (+)-isomer of tifluadom. nih.gov The mechanism behind this increased food intake involves the opioid system, as the effect was blocked by opioid antagonists like naloxone, naltrexone (B1662487), Mr 1452, and Mr 2266. nih.gov In contrast, the delta-opioid receptor antagonist ICI 154,129 and the benzodiazepine antagonist Ro 15-1788 did not prevent tifluadom-induced feeding. nih.gov This suggests that tifluadom's effect on appetite is mediated by its interaction with kappa and/or mu-opioid receptors, rather than delta-opioid or benzodiazepine receptors. nih.gov These findings support the role of kappa opioid receptors as an important component of the natural drive for feeding. nih.gov

| Compound | Effect on Food Intake | Antagonism by Naloxone |

| Tifluadom | Increases | Partially resistant nih.gov |

| Morphine | Increases | - |

| Ketocyclazocine | Increases | - |

| Butorphanol | Increases | - |

Effects on Locomotor Activity and Spontaneous Behavior

Tifluadom hydrochloride has been observed to affect locomotor activity and spontaneous behavior in mice. Studies have shown that various doses of tifluadom lead to a depression in locomotor activity in both C57BL/6 and DBA/2 strains of mice. nih.gov This is noteworthy as these two strains have previously shown opposite locomotor responses to other opiates. nih.gov The consistent depressive effect of tifluadom across these strains suggests the involvement of kappa-opioid receptors in this response. nih.gov

When compared with the benzodiazepine tranquilizer diazepam, tifluadom exhibits a different profile. While diazepam enhanced morphine- and scopolamine-induced hyperactivity in mice, tifluadom either had no effect or reduced locomotor activity. nih.gov This demonstrates that tifluadom, despite its benzodiazepine structure, does not produce benzodiazepine-like effects in activity tests. nih.gov

The enantiomers of tifluadom display distinct patterns of effects on locomotor activity that are different from both diazepam and prototype opioids like morphine (a mu-agonist) and bremazocine (B1667778) (a kappa-agonist). nih.gov The sum of the activities of the individual enantiomers does not equate to the effect of the racemic mixture, suggesting a non-additive interaction between them. nih.gov Interestingly, the locomotor stimulatory phase of tifluadom and its enantiomers can be antagonized by Ro 15-1788, pointing to some level of interaction with the benzodiazepine/GABA-receptor complex in this particular effect. nih.gov

Impact on Social Behavior and Ethological Parameters

The influence of tifluadom on social behavior has been examined through ethological analysis in male albino mice. In social encounter tests, tifluadom was found to alter several behavioral elements. nih.gov

Specifically, the kappa agonist appeared to stimulate olfactory exploration of the cage substrate, while simultaneously suppressing olfactory investigation of a "standard opponent" mouse and reducing some aggressive behaviors. nih.gov At the same time, it increased immobility and fearful activity, even at doses not typically considered sedative. nih.gov

Analysis of behavioral sequences revealed that tifluadom significantly changed the relationships between certain behaviors. At a higher dose, self-grooming and digging (interpreted as potential displacement behaviors) became associated with agonistic actions, suggesting that the animals experienced increased timidity in social situations. nih.gov

Influence on Learning and Memory Processes

The effects of tifluadom on cognitive functions, specifically learning and memory, have been investigated in passive avoidance tasks in DBA/2 mice. nih.gov

In one set of experiments, administration of tifluadom immediately after a training session was found to impair the retention performance of mice that were not familiar with the testing apparatus. nih.gov This impairment was still present when the drug was given 15 or 30 minutes after training, but not after 60 minutes. nih.gov

However, when the experiment was repeated with mice that had been familiarized with the apparatus beforehand, tifluadom was less effective at impairing memory. nih.gov This suggests that the emotional state of the animal may play a role in tifluadom's effects on memory consolidation. In support of this, a 15-minute immobilization stress, which had no effect on its own, enhanced the memory-impairing effects of tifluadom in non-familiarized mice. nih.gov These results have been interpreted as an attenuation of emotionality following post-training opiate administration, which in turn leads to impaired retention. nih.gov

| Experimental Condition | Tifluadom Effect on Retention |

| Non-familiarized mice, drug post-training | Impaired nih.gov |

| Familiarized mice, drug post-training | Less effective impairment nih.gov |

| Non-familiarized mice, drug + stress post-training | Enhanced impairment nih.gov |

Stereoselective Pharmacological Actions of this compound Enantiomers

The pharmacological effects of tifluadom are stereoselective, meaning its two enantiomers, (+) and (-)-tifluadom, exhibit different activities. This stereoselectivity has been observed across a range of preclinical pharmacodynamic effects.

In terms of diuretic activity, (+)Tifluadom was found to be at least 100-fold more potent than the (-)enantiomer in inducing diuresis in rats. nih.gov Similarly, the stimulation of appetite is attributed principally to the activity of the (+)-isomer. nih.gov

Regarding antinociceptive effects, studies on analogs of tifluadom have highlighted the importance of stereochemistry for receptor binding affinity and specificity of action. researchgate.net For tifluadom itself, while the racemic mixture produces analgesia, one study noted that (-)-Tifluadom had no antinociceptive effect on its own. researchgate.net

The enantiomers also show differential effects on locomotor activity, with their individual effects not being simply additive to produce the effect of the racemate. nih.gov Furthermore, while both enantiomers can suppress bombesin-induced grooming in rats, (-)-tifluadom was significantly less effective than the (+)-isomer. umich.edu This stereoselectivity for opioid receptors has been consistently observed in both mice and monkeys. umich.edu Interestingly, the (-)-isomer of tifluadom is suggested to have some affinity for the benzodiazepine receptor. umich.edu

Synthetic Methodologies and Structure Activity Relationships Sar of Tifluadom Hydrochloride and Analogues

Chemical Synthesis Routes for Tifluadom (B1683160) Hydrochloride

The synthesis of Tifluadom hydrochloride involves a multi-step process, beginning with the formation of the core benzodiazepine (B76468) structure. A key starting material for this class of compounds is a 2-aminobenzophenone (B122507) derivative. For Tifluadom, this would typically be 2-amino-5-chlorobenzophenone (B30270).

The general synthetic strategy for 1,4-benzodiazepines often involves the condensation of a 2-aminobenzophenone with an amino acid or its derivative. In the case of Tifluadom and its analogues, the synthesis of the benzodiazepine core is followed by the introduction of the side chain at the 1-position.

A representative synthesis for structurally related 2-[(acylamino)ethyl]-1,4-benzodiazepines provides a model for the likely synthesis of Tifluadom. nih.govnih.gov This process would involve the following key steps:

Formation of the Benzodiazepine Core: The initial step is the reaction of 2-amino-5-chlorobenzophenone with a suitable reagent to form the seven-membered diazepine (B8756704) ring.

Alkylation of the N-1 Position: The nitrogen at the 1-position of the benzodiazepine ring is then alkylated to introduce the side chain.

Amide Formation: The terminal amino group of the introduced side chain is acylated to yield the final product.

Elucidation of Structure-Activity Relationships for Kappa Opioid Receptor Binding and Efficacy

The structural features of Tifluadom are crucial for its affinity and efficacy at the κ-opioid receptor. Structure-activity relationship (SAR) studies on Tifluadom and its analogues have provided valuable insights into the molecular requirements for κ-OR activation.

Research on a series of 2-substituted 5-phenyl-1,4-benzodiazepines, structurally related to Tifluadom, has been particularly informative. nih.govnih.gov These studies have systematically modified different parts of the Tifluadom scaffold to assess the impact on receptor binding. Key findings from these investigations include:

The 2-substituent: The nature of the substituent at the 2-position of the benzodiazepine ring significantly influences κ-OR affinity and selectivity. For instance, replacing the original substituent with a 2-thienyl derivative resulted in a compound with a nanomolar affinity (Ki = 0.50 nM) for the κ-OR, representing a significant improvement in potency and selectivity compared to Tifluadom. nih.govnih.gov

The Acyl Group: The acyl group on the side chain is also a critical determinant of activity. Variations in this group can modulate both the affinity and the efficacy of the ligand.

The Phenyl Group at the 5-position: The presence of the phenyl group at the 5-position is a common feature among active compounds in this series and is believed to be important for receptor interaction.

Computational docking simulations have complemented these experimental findings by identifying the specific structural determinants responsible for the recognition and binding of these ligands to the κ-opioid receptor. nih.govnih.gov

| Compound | Modification | κ-Opioid Receptor Affinity (Ki, nM) | Reference |

| Tifluadom | - | (baseline) | nih.govnih.gov |

| Analogue 7A (X=H) | 2-thienyl derivative | 0.50 | nih.govnih.gov |

Stereochemical Influences on Ligand-Receptor Interactions and Pharmacological Profile

Tifluadom possesses a chiral center, and its enantiomers exhibit marked differences in their pharmacological activity, highlighting the stereoselective nature of its interaction with the κ-opioid receptor.

In vitro studies have demonstrated that the (+)-isomer of Tifluadom is significantly more potent than the (-)-isomer. The (+)-enantiomer displays nearly equipotent binding at µ- and κ-opioid receptors, with lower affinity for δ-receptors. The (-)-enantiomer shows a similar binding profile but is 10-20 times less potent. nih.gov

In vivo studies have further corroborated these findings. The (+)-isomer of Tifluadom produces a dose-dependent analgesic effect, which is antagonized by the opioid antagonist naloxone (B1662785), confirming its opioid-mediated mechanism of action. nih.gov In contrast, the (-)-isomer shows no significant antinociceptive effect. nih.gov These results underscore the critical importance of the three-dimensional arrangement of the molecule for effective binding to and activation of the κ-opioid receptor. The stereospecificity of Tifluadom's action is a key aspect of its pharmacology and a crucial consideration in the design of new κ-opioid receptor ligands.

| Isomer | In Vitro Potency | In Vivo Analgesic Effect | Reference |

| (+)-Tifluadom | High | Present | nih.gov |

| (-)-Tifluadom | 10-20 times lower than (+) | Absent | nih.gov |

Design and Synthesis of Novel this compound Derivatives as Pharmacological Probes

The unique pharmacological profile of Tifluadom makes its scaffold an attractive starting point for the design and synthesis of novel pharmacological probes to investigate the κ-opioid receptor system. These probes can be invaluable tools for receptor mapping, studying ligand-receptor interactions, and elucidating the downstream signaling pathways.

The design of such probes often involves the introduction of specific functional groups onto the Tifluadom molecule that allow for detection or covalent attachment to the receptor. Two common types of pharmacological probes are radiolabeled ligands and photoaffinity labels.

Radiolabeled Tifluadom Derivatives:

The synthesis of a radiolabeled version of Tifluadom, for example, with tritium (B154650) ([³H]) or carbon-14 (B1195169) ([¹⁴C]), would enable its use in radioligand binding assays to accurately quantify the density and affinity of κ-opioid receptors in various tissues. The general process for synthesizing radiolabeled compounds involves introducing the radioisotope at a late stage of the synthesis to maximize the incorporation of radioactivity and minimize handling of radioactive materials. prepchem.comrsc.org

Photoaffinity Labels Based on Tifluadom:

Photoaffinity labels are designed to bind to their target receptor and, upon exposure to UV light, form a covalent bond. This allows for the irreversible labeling and subsequent identification and characterization of the receptor protein. The design of a Tifluadom-based photoaffinity probe would involve the incorporation of a photoreactive group, such as an azido (B1232118) or a diazirine group, at a position on the molecule that does not significantly hinder its binding to the κ-opioid receptor. nih.govunc.edunih.gov The synthesis of such a derivative would require careful consideration of the chemical stability of the photoreactive group throughout the synthetic sequence.

While specific examples of Tifluadom-based pharmacological probes are not extensively reported in the literature, the principles of their design and synthesis are well-established in medicinal chemistry. The development of such tools would undoubtedly contribute to a deeper understanding of the κ-opioid system and the unique pharmacology of Tifluadom.

Preclinical Pharmacokinetic and Metabolic Characterization of Tifluadom Hydrochloride

Absorption and Distribution Studies in Animal Systems

Information regarding the absorption and distribution of Tifluadom (B1683160) Hydrochloride in preclinical animal models is limited. Studies have confirmed its activity following both oral and subcutaneous administration in rats, indicating that the compound is absorbed through these routes. nih.govnih.gov One study noted that Tifluadom is more potent when administered subcutaneously compared to intraperitoneally in rats, which may suggest more efficient or consistent absorption via the subcutaneous route. nih.gov Another study investigating the isomers of Tifluadom found that the (+)-enantiomer exhibited significantly higher potency in inducing diuresis in rats, suggesting potential stereoselectivity in its absorption or interaction with target receptors. nih.gov

There is a lack of publicly available quantitative data on key pharmacokinetic parameters such as oral bioavailability, the time to reach maximum plasma concentration (Tmax), and the maximum plasma concentration (Cmax). Furthermore, detailed tissue distribution studies, including brain-to-plasma ratios, which are crucial for understanding its central nervous system penetration and potential for centrally-mediated effects, have not been extensively reported. One study did note that Tifluadom did not displace [¹²⁵I]CCK binding in brain tissue, suggesting it may act as a peripheral cholecystokinin (B1591339) antagonist, but this does not provide a complete picture of its brain distribution. nih.gov

Table 1: Summary of Available Preclinical Absorption and Distribution Data for Tifluadom Hydrochloride

| Parameter | Animal Model | Route of Administration | Finding | Citation |

| Absorption | Rat | Oral, Subcutaneous | Compound is active, indicating absorption. | nih.govnih.gov |

| Relative Potency | Rat | Subcutaneous vs. Intraperitoneal | More potent when administered subcutaneously. | nih.gov |

| Stereoselectivity | Rat | Not Specified | (+)-enantiomer is more potent than (-)-enantiomer. | nih.gov |

| Brain Distribution | Rat | Not Specified | Did not displace [¹²⁵I]CCK binding in brain tissue. | nih.gov |

Excretion Mechanisms in Experimental Systems

The mechanisms by which this compound and its potential metabolites are eliminated from the body in experimental systems have not been thoroughly elucidated in available research. The compound's known diuretic effect in rats implies a role for renal excretion. nih.gov However, comprehensive studies quantifying the proportion of the drug excreted through urine versus feces are not present in the reviewed literature. It is therefore unknown whether the parent compound or its metabolites are the primary substances excreted or the relative contribution of renal and biliary excretion pathways to its total clearance.

Advanced Research Methodologies Applied to Tifluadom Hydrochloride Studies

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are fundamental in characterizing the interaction of a ligand with its receptor targets. These assays quantify the affinity and selectivity of a compound by measuring its ability to displace a known radioactive ligand from a receptor. Studies on tifluadom (B1683160) have extensively used this technique to define its receptor binding profile.

Research has shown that tifluadom is a potent ligand for the κ-opioid receptor. In competitive binding assays using guinea pig brain membranes, tifluadom was found to be a potent inhibitor of the binding of [3H]bremazocine, a kappa-selective radioligand, with an apparent affinity (Ki) of 47.9 nM. researchgate.net Further studies have utilized various radioligands to probe tifluadom's selectivity across different opioid receptor subtypes (μ, δ, and κ). For instance, assays using radioligands such as [3H]U-69593 for κ-receptors, [3H]DAMGO for μ-receptors, and [3H]DADLE for δ-receptors have confirmed tifluadom's high affinity and selectivity for the KOR. nih.govd-nb.info

Beyond opioid receptors, tifluadom has demonstrated significant affinity for the cholecystokinin-A (CCK-A) receptor. nih.govnih.gov In assays using rat pancreatic membranes, which are rich in CCK-A receptors, tifluadom competitively inhibited the binding of [125I]CCK with a half-maximal inhibitory concentration (IC50) of 47 nM. nih.gov This indicates that tifluadom acts as a CCK-A receptor antagonist. nih.govnih.gov However, this antagonism appears to be peripherally selective, as tifluadom did not displace [125I]CCK binding in brain tissue. nih.gov

| Receptor Target | Tissue/Preparation | Radioligand | Affinity Value | Reference |

|---|---|---|---|---|

| κ-Opioid Receptor | Guinea Pig Brain | [3H]Bremazocine | Ki: 47.9 nM | researchgate.net |

| CCK-A Receptor | Rat Pancreatic Membranes | [125I]CCK | IC50: 47 nM | nih.gov |

| CCK-A Receptor | Rat Pancreas | [125I]CCK | High Affinity | nih.gov |

| CCK Receptor (Brain) | Brain Tissue | [125I]CCK | No Displacement | nih.gov |

In Vitro Functional Assays for Receptor Activation and Signaling

In vitro functional assays are crucial for determining whether a ligand's binding to a receptor results in a biological response, classifying it as an agonist, antagonist, or inverse agonist. These assays measure downstream signaling events following receptor activation.

For G protein-coupled receptors (GPCRs) like the KOR, one common functional assay is the [35S]GTPγS binding assay, which measures G protein activation. mdpi.com Ligand-induced agonism at the KOR stimulates the exchange of GDP for [35S]GTPγS on the Gα subunit, and the resulting increase in radioactivity is quantified. mdpi.com While specific [35S]GTPγS binding data for tifluadom is not detailed in the provided results, its classification as a KOR agonist is well-established, implying it promotes such G protein activation. wikipedia.org Studies on its central mechanism of action in dogs showed that its effects on somato-sensory-evoked potentials and EEG were reversed by the specific kappa-antagonist Mr 2266, confirming a functional interaction with the kappa-receptor subtype. nih.gov

The functional consequences of tifluadom's interaction with CCK receptors have been demonstrated in tissue bath experiments. In isolated guinea pig gallbladder preparations, tifluadom was shown to antagonize contractions induced by CCK-8, with a pA2 value of 6.8. nih.gov The pA2 value is a measure of antagonist potency, and this finding confirms that tifluadom acts as a functional antagonist at peripheral CCK-A receptors. nih.gov This dual pharmacology—KOR agonism and peripheral CCK-A antagonism—is a distinctive feature of the compound. nih.govnih.gov

In Vivo Microdialysis for Neurotransmitter Monitoring

In vivo microdialysis is a powerful technique used to monitor the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in awake, freely moving animals. This methodology provides direct insight into the neurochemical effects of a compound.

Studies using microdialysis have investigated tifluadom's impact on various neurotransmitter systems. Research focusing on the dopaminergic system found that administration of kappa-opiates like tifluadom resulted in slightly increased concentrations of the dopamine (B1211576) metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) in the nucleus accumbens, a key area of the brain's reward circuit. nih.gov However, dopamine concentrations in the same region remained unchanged. nih.gov This suggests a modest effect on dopamine turnover without altering basal dopamine levels. nih.gov The activation of KOR is known to inhibit dopamine vesicle release and hyperpolarize dopamine neurons, providing a potential mechanism for these observations. mdpi.com

Regarding the serotonergic system, microdialysis studies have shown that tifluadom had no significant effect on the release or turnover of indoleamines, such as serotonin (B10506) (5-HT), in specific hypothalamic areas of female rats. firattipdergisi.comfirattipdergisi.com This finding is noteworthy as other kappa-opioid agonists, like U-50488H, have been shown to modulate serotonergic activity in the hypothalamus. firattipdergisi.comfirattipdergisi.com

| Brain Region | Neurotransmitter/Metabolite | Observed Effect | Reference |

|---|---|---|---|

| Nucleus Accumbens | Dopamine | Unchanged | nih.gov |

| Nucleus Accumbens | DOPAC (Dopamine Metabolite) | Slightly Increased | nih.gov |

| Hypothalamus | Indoleamines (e.g., Serotonin) | No Significant Effect | firattipdergisi.comfirattipdergisi.com |

Advanced Behavioral Paradigms for Complex Phenotype Assessment

To understand the complex physiological and psychological effects of tifluadom, researchers employ advanced behavioral paradigms that assess more than just simple reflexes. These tests can reveal effects on locomotion, motivation, and other complex behaviors.

Locomotor Activity: Tifluadom administration in rats produces a distinct biphasic effect on locomotor activity, characterized by an initial decrease in movement followed by a period of hyperactivity. nih.gov These effects were preventable by the opioid antagonist naloxone (B1662785), indicating they are mediated by opioid receptors. nih.gov Further studies in mice revealed that the locomotor effects of tifluadom and its enantiomers differ from those of prototype opioids and benzodiazepines. nih.gov

Feeding Behavior: Tifluadom has been shown to stimulate appetite. In freely-feeding rats, the compound significantly increased food intake. nih.gov This effect was primarily attributed to the (+)-isomer and was blocked by opioid antagonists but not by the benzodiazepine (B76468) antagonist Ro 15-1788, confirming the involvement of opioid receptors in its appetitive effects. nih.gov

Diuresis: A notable effect of tifluadom is the induction of diuresis (increased urination). This effect is dose-dependent and stereoselective, with the (+)-enantiomer being significantly more potent. nih.gov The diuretic action is antagonized by opioid antagonists but not by peripherally restricted antagonists or benzodiazepine blockers, demonstrating that it is a centrally mediated effect via opioid receptors. nih.gov

Itch and Nociception: In a rat model of itch, tifluadom, along with the kappa agonist U-50,488, was effective in reducing scratching behaviors. nih.gov While kappa agonists are known for their analgesic properties, they are also associated with aversive or dysphoric effects, which can be assessed using paradigms like conditioned place preference (CPP). wikipedia.orgacs.org

Molecular Docking and Computational Chemistry Approaches for Ligand-Receptor Interactions

Molecular docking and other computational chemistry techniques are powerful tools for visualizing and predicting how a ligand like tifluadom binds to its receptor at an atomic level. herts.ac.uk These in silico methods complement experimental data and help guide the design of new, more selective compounds.

The high-resolution crystal structures of opioid receptors provide a foundation for these computational studies. frontiersin.org Molecular docking simulations are used to place tifluadom into the three-dimensional structure of the KOR and predict its binding pose and affinity. herts.ac.uk These models help identify the key amino acid residues within the receptor's binding pocket that interact with the ligand. For opioid ligands, a critical interaction often involves a conserved aspartic acid residue (D3.32) that forms an ionic bond with the protonated nitrogen atom of the ligand. frontiersin.org

For tifluadom and its analogs, computational simulations have been applied to understand the structural determinants responsible for their high affinity and selectivity for the KOR. nih.gov By correlating the predicted binding modes with experimentally determined affinities, researchers can develop quantitative structure-activity relationships (SAR). nih.govresearchgate.net These SAR models provide a validated framework for understanding how specific chemical modifications to the tifluadom scaffold would likely impact its interaction with the kappa-opioid receptor, thereby facilitating the rational design of novel KOR ligands. researchgate.net

Tifluadom Hydrochloride As a Mechanistic Research Tool

Utility in Delineating Kappa Opioid Receptor Subtype Functions

Tifluadom's high selectivity for the κ-opioid receptor has made it instrumental in distinguishing the specific roles of KORs from those of μ (mu) and δ (delta) opioid receptors. In research settings, the administration of Tifluadom (B1683160) allows for the targeted activation of the KOR system, and its effects can be studied in isolation.

A key application is the use of antagonists to confirm receptor-specific actions. For instance, research on Tifluadom-induced feeding demonstrated that this effect was blocked by opioid antagonists like naloxone (B1662785) and naltrexone (B1662487) but was unaffected by antagonists for the δ-opioid receptor or the benzodiazepine (B76468) receptor. oup.comnih.gov This provided clear evidence that the appetite-stimulating effects are mediated through opioid receptors, likely of the kappa or mu subtype, rather than delta or benzodiazepine receptors. oup.comnih.gov Similarly, electroencephalogram (EEG) changes induced by the active enantiomer of tifluadom were reversed by the kappa-antagonist Mr 2266, but not by the benzodiazepine antagonist Ro 15-1788, further confirming that its central effects are mediated by the kappa opioid receptor. karger.com

Furthermore, radiolabeled Tifluadom, specifically [3H]Tifluadom, has been employed as a specific radioligand to identify and characterize KOR binding sites. tandfonline.com Studies using guinea pig brain membranes, which are rich in KORs, showed that [3H]Tifluadom labels these recognition sites with high specificity. tandfonline.com This research helped to confirm the homogeneity of opioid binding sites in the cerebellum as being almost exclusively of the kappa type. tandfonline.com Such binding assays have been crucial in mapping the distribution of KOR subtypes and understanding their pharmacological characteristics. tandfonline.compnas.org Research has distinguished between a high-affinity KOR site (κ1) and a low-affinity site (κ2), with Tifluadom showing utility in these characterization studies. pnas.org

Contributions to Understanding Benzodiazepine Scaffold Versatility in Ligand Design

The molecular structure of Tifluadom exemplifies the concept of a "privileged scaffold" in medicinal chemistry. tandfonline.comnih.govresearchgate.net The 1,4-benzodiazepine (B1214927) core, historically associated with drugs targeting the GABA-A receptor, is shown by Tifluadom to be a versatile framework for designing ligands that can interact with entirely different classes of receptors with high affinity and selectivity. wikipedia.orgtandfonline.comresearchgate.net The existence of Tifluadom, a potent KOR agonist, and other derivatives like GYKI-52466, an AMPAkine, demonstrates that the biological activity of a benzodiazepine is highly dependent on the nature and placement of its substituents, not just the core ring structure. wikipedia.orgnih.gov

Tifluadom itself has served as a lead compound and a model for the development of new nonpeptide ligands for various receptors. nih.govnih.gov For example, it was used as a template to prepare a series of 1,4-benzodiazepines that were tested for their affinity at cholecystokinin-A (CCK-A) receptors, for which Tifluadom also shows antagonist activity. nih.gov This research further established the adaptability of the benzodiazepine structure for creating ligands that can be fine-tuned to interact with specific peptide receptors. nih.gov Subsequent studies aimed to create novel Tifluadom-like ligands with even higher affinity and selectivity for kappa-opioid receptors, leading to the synthesis of derivatives with improved pharmacological profiles. nih.gov This iterative process of designing, synthesizing, and testing compounds based on the Tifluadom structure has significantly advanced the understanding of structure-activity relationships for this class of molecules and highlighted the plasticity of the benzodiazepine scaffold in drug discovery. tandfonline.comnih.govnih.gov

Future Research Directions and Unanswered Questions Regarding Tifluadom Hydrochloride

Unraveling Comprehensive Downstream Signaling Cascades

Activation of the KOR by an agonist like tifluadom (B1683160) initiates a cascade of intracellular events beyond the canonical G-protein coupling. wikipedia.org While it is known that KOR activation is coupled to the Gαi/o protein, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP), the broader signaling profile of tifluadom remains to be fully elucidated. wikipedia.org

Future research should focus on comprehensively mapping the downstream signaling pathways affected by tifluadom. This includes investigating its influence on:

Mitogen-activated protein kinase (MAPK) pathways: Studies have shown that KOR agonists can activate various MAPK pathways, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK). wikipedia.org Determining the specific MAPK signature of tifluadom is crucial for understanding its long-term effects on cellular function and gene expression.

Ion channels: KOR activation is known to modulate the activity of inwardly rectifying potassium channels and N-type calcium channels. wikipedia.org A detailed electrophysiological investigation into how tifluadom specifically affects these and other ion channels in different neuronal populations would provide valuable insights into its cellular mechanisms of action.

Other signaling proteins: The interaction of KOR with other proteins beyond the classical G-protein and β-arrestin pathways is an emerging area of research. Investigating the potential for tifluadom to modulate these novel interactions could reveal previously unknown aspects of its pharmacology.

Exploring Potential for Biased Agonism at Kappa Opioid Receptors

The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another at the same receptor, has revolutionized G-protein coupled receptor (GPCR) pharmacology. nih.govnih.gov It is hypothesized that the therapeutic effects of KOR agonists (e.g., analgesia) are primarily mediated by G-protein signaling, while the undesirable effects (e.g., dysphoria, sedation) may be linked to β-arrestin recruitment. nih.govsemanticscholar.org

Tifluadom's unique chemical structure as a benzodiazepine (B76468) derivative acting on an opioid receptor makes it a compelling candidate for studying biased agonism. wikipedia.org Future research should systematically investigate whether tifluadom exhibits bias towards G-protein signaling over β-arrestin recruitment. This could be achieved through:

In vitro signaling assays: Directly comparing the potency and efficacy of tifluadom in activating G-protein-dependent pathways versus its ability to recruit β-arrestin to the KOR.

Development of biased analogues: Using tifluadom as a scaffold to synthesize new compounds with enhanced bias towards G-protein signaling could lead to the development of novel KOR agonists with improved therapeutic profiles. semanticscholar.org

Understanding the potential biased agonism of tifluadom could pave the way for designing safer and more effective KOR-targeted therapies for pain, addiction, and other neurological disorders. nih.gov

Investigation of Long-Term Neurobiological Effects in Preclinical Models

Most studies on tifluadom have focused on its acute effects. However, the neurobiological consequences of long-term or chronic exposure to tifluadom remain largely unexplored. Chronic activation of the KOR system is known to be involved in stress-induced relapse to drug-seeking behavior and can lead to a state of dysphoria. elifesciences.orggwu.edunih.gov

Future preclinical studies using animal models are essential to investigate the long-term effects of tifluadom administration on:

Neuroadaptation and Tolerance: Research has indicated a trend towards the development of tolerance in rats with chronic administration of the KOR agonist U-50,488, and similar neuroadaptation has been suggested for tifluadom. nih.gov Further studies are needed to fully characterize the development of tolerance to the various effects of tifluadom and the underlying neuroadaptive changes.

Emotional and Cognitive Behavior: Given the role of the KOR system in mood and cognition, long-term studies should assess the impact of chronic tifluadom on anxiety, depression-like behaviors, and learning and memory. nih.govgums.ac.ir

Synaptic Plasticity: Investigating how chronic tifluadom exposure alters synaptic plasticity in key brain regions involved in reward and aversion, such as the ventral tegmental area and nucleus accumbens, is critical. elifesciences.orggwu.edu

Gene Expression: Examining long-term changes in gene expression in response to chronic tifluadom can provide a molecular fingerprint of its lasting effects on the brain.

These long-term studies will be crucial for understanding the potential therapeutic applications and limitations of chronic KOR agonist treatment.

Comparative Pharmacological Analysis with Other Kappa Opioid Receptor Modulators

Tifluadom is one of many KOR agonists, each with its own unique pharmacological profile. umich.edu A comprehensive comparative analysis of tifluadom with other well-characterized KOR modulators is necessary to fully understand its place in the landscape of KOR pharmacology.

This comparative analysis should include:

Classical KOR agonists: Direct comparisons with prototypical KOR agonists like U-50,488, bremazocine (B1667778), and ethylketocyclazocine in a variety of in vitro and in vivo assays would help to highlight the unique properties of tifluadom. nih.gov

Atypical KOR agonists: Comparing tifluadom with other structurally distinct KOR agonists, such as the natural product Salvinorin A, could reveal different modes of interaction with the receptor. wikipedia.org

Partial agonists and antagonists: Characterizing the interaction of tifluadom with KOR partial agonists and antagonists would provide a more complete picture of its receptor pharmacology.

Below is a data table summarizing the relative potencies of tifluadom and other opioid agonists from a study in spinalized rats.

| Compound | Mechanical Nociception (ED₅₀ Ratio) | Thermal Nociception (ED₅₀ Ratio) |

| Fentanyl | 520 | 620 |

| Tifluadom | 7.7 | 5.7 |

| Morphine | 1.0 | 1.0 |

| U-50,488 | 0.56 | 0.74 |

This table illustrates the intermediate potency of tifluadom in these models. Further detailed comparative studies will be instrumental in guiding the selection of the most appropriate KOR modulator for specific research questions and therapeutic goals.

Q & A

Q. What are the primary pharmacological targets of Tifluadom Hydrochloride, and how are they validated experimentally?

this compound is a kappa-opioid receptor (KOR) agonist, as demonstrated in spinalized rat models where it inhibited thermal and mechanical pain reflexes. Validation involves competitive binding assays using selective KOR antagonists (e.g., nor-Binaltorphimine) and comparative studies with other KOR agonists like U-50,488H. Receptor selectivity is confirmed via knockout models or pharmacological blockade .

Q. What experimental models are commonly used to assess this compound’s analgesic efficacy?

Preclinical studies typically employ spinalized rodent models to evaluate thermal (e.g., tail-flick test) and mechanical (e.g., von Frey filaments) pain reflexes. Stimulus intensity must be standardized to ensure comparability between studies, as efficacy varies with excitation levels of nociceptive neurons .

Q. How are dose-response relationships established for this compound in vivo?

Dose ranges are determined via incremental administration (e.g., 0.1–10 mg/kg, intrathecal) with pain reflex latency or threshold as endpoints. Data are analyzed using nonlinear regression models (e.g., log[dose] vs. % maximal possible effect) to calculate ED50 values .

Advanced Research Questions

Q. How can experimental design mitigate confounding variables in studies of Tifluadom’s receptor selectivity?

To isolate KOR activity:

Q. What methodologies resolve contradictions in studies reporting differential effects of Tifluadom on thermal vs. mechanical pain?

Discrepancies often arise from variations in stimulus intensity rather than modality. Standardize protocols by calibrating thermal (e.g., 50°C) and mechanical (e.g., 15g filament) stimuli to equivalent neuronal excitation levels. Meta-analyses should stratify data by stimulus intensity parameters .

Q. How do comparative studies between Tifluadom and other KOR agonists (e.g., U-50,488H) inform mechanistic differences?

Conduct head-to-head assays under identical conditions (e.g., dose, route, model). Use functional MRI or electrophysiology to compare neuronal activation patterns. Pharmacokinetic profiling (e.g., brain penetration, half-life) further distinguishes compound-specific behaviors .

Q. What statistical approaches are recommended for analyzing variability in Tifluadom’s antinociceptive data?

Apply mixed-effects models to account for inter-subject variability. Use bootstrapping for small sample sizes and Bayesian hierarchical models for multi-study comparisons. Outliers should be assessed via Grubb’s test or leverage plots .

Methodological Guidance

- Data Validation : Replicate findings across multiple stimulus intensities and models. Cross-validate receptor binding data with in vivo efficacy .

- Literature Review : Use systematic search strategies (e.g., PubMed, EMBASE) with keywords: “Tifluadom AND (kappa-opioid OR analgesia)”. Exclude non-peer-reviewed sources and prioritize studies detailing stimulus parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.